![molecular formula C20H28N6O2 B13675859 N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)
N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine
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Overview
Description
N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N4-piperazinyl ciprofloxacin derivatives: These compounds share a similar piperazine moiety and are studied for their antimicrobial properties.
Phenyl piperazine derivatives: These compounds are used in various pharmaceutical applications due to their biological activities.
Uniqueness
N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C20H28N6O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-[[6-(methylamino)pyrimidin-4-yl]amino]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28N6O2/c1-20(2,3)28-19(27)26-11-9-25(10-12-26)16-7-5-15(6-8-16)24-18-13-17(21-4)22-14-23-18/h5-8,13-14H,9-12H2,1-4H3,(H2,21,22,23,24) |
InChI Key |
HITWALJZYPORNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=NC(=C3)NC |
Origin of Product |
United States |
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